molecular formula C13H11FN2O3 B6389650 2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261890-50-9

2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6389650
CAS No.: 1261890-50-9
M. Wt: 262.24 g/mol
InChI Key: BESQKRRAEMAIOF-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a fluoromethoxyphenyl group

Preparation Methods

The synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluoromethoxyphenyl intermediate, which is then coupled with a pyridine derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the aromatic rings. Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxyphenyl group enhances its binding affinity to these targets, while the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid include:

    2-Amino-5-(4-methoxyphenyl)pyridine-3-carboxylic acid: Lacks the fluorine atom, which may affect its binding affinity and reactivity.

    2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.

    2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid: The hydroxy group can participate in different hydrogen bonding interactions compared to the methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

Properties

IUPAC Name

2-amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESQKRRAEMAIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687557
Record name 2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-50-9
Record name 3-Pyridinecarboxylic acid, 2-amino-5-(3-fluoro-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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